Z-Glu(ome)-OH

Description

Properties

IUPAC Name |

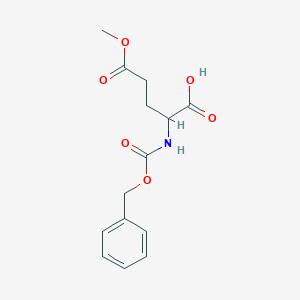

5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVOAWDAFVIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4652-65-7 | |

| Record name | NSC88483 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Z-Protection of Glutamic Acid

The synthesis of Z-Glu(OMe)-OH typically begins with the introduction of the benzyloxycarbonyl (Z) group to L-glutamic acid. This is achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. The reaction proceeds in a biphasic system (e.g., water/dioxane) at 0–5°C to minimize racemization. The Z-protected glutamic acid (Z-Glu-OH) is isolated via acidification and recrystallization, yielding a stable intermediate for subsequent esterification.

Methyl Esterification Using Iodomethane

A widely adopted method for methyl ester formation involves treating Z-Glu-OH with iodomethane (CH₃I) in dimethylformamide (DMF) under basic conditions. Potassium carbonate (K₂CO₃) is employed to deprotonate the γ-carboxylic acid, facilitating nucleophilic substitution. The reaction is conducted at room temperature for 20 hours, achieving quantitative conversion to this compound.

This method avoids harsh acidic conditions, preserving the stereochemistry of the glutamic acid backbone. However, the use of iodomethane necessitates careful handling due to its toxicity.

Catalytic Esterification with Sulfuric Acid

Direct Esterification in Methanol

An alternative approach employs concentrated sulfuric acid (H₂SO₄) as a catalyst for direct esterification of L-glutamic acid in methanol. The method, detailed in CN1332152A, involves dissolving L-glutamic acid in methanol with equimolar H₂SO₄, followed by incremental addition of catalytic H₂SO₄ (3–20 mol%). Esterification proceeds at 30°C for 1 hour, yielding L-glutamic acid-5-methyl ester. Subsequent Z-protection using Cbz-Cl affords this compound in 60–65% overall yield.

Key Steps:

-

Esterification:

-

Neutralization: Barium hydroxide [Ba(OH)₂] removes excess H₂SO₄, forming insoluble BaSO₄.

-

Purification: Recrystallization from water/methanol yields >98% pure product.

While cost-effective, this method risks racemization at elevated temperatures, necessitating strict temperature control.

Solid-Phase Peptide Synthesis (SPPS) Applications

Fragment Condensation Strategies

This compound is integral to fragment condensation in SPPS. For example, in WO2017165676A1, protected fragments like Ac-Pen-Pro-N(Me)Arg-Ser-Asp-Thr-Leu are synthesized using this compound as a building block. The methyl ester group enhances solubility in organic solvents, facilitating coupling reactions with HOBt/DIC activators.

Deprotection and Global Cleavage

Post-incorporation, the Z group is removed via hydrogenolysis (H₂/Pd-C), while the methyl ester is cleaved under mild basic conditions (e.g., LiOH/THF). This orthogonal protection strategy ensures high fidelity in peptide chain assembly.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbodiimide Coupling | Cbz-Cl, K₂CO₃, CH₃I | RT, 20 h | 90–95% | High purity, minimal racemization | Toxicity of iodomethane |

| H₂SO₄-Catalyzed Ester. | H₂SO₄, CH₃OH | 30°C, 1 h | 60–65% | Cost-effective, scalable | Risk of racemization, acidic waste |

| SPPS-Compatible | HOBt, DIC | 0°C to RT, 2–4 h | 70–80% | Ideal for peptide synthesis | Requires specialized equipment |

Challenges and Optimization Strategies

Racemization Control

Racemization during esterification is mitigated by:

Purification Techniques

Chemical Reactions Analysis

Peptide Bond Formation

Z-Glu(OMe)-OH serves as a critical building block in peptide synthesis. The Z-group protects the α-amino group during coupling, allowing selective activation of the carboxylic acid. Common methods include:

-

Mixed anhydride method : Reacted with isobutyl chloroformate in the presence of tertiary amines (e.g., N-methylmorpholine) to form active intermediates for peptide elongation.

-

Phosphorus oxychloride activation : In pyridine, phosphorus oxychloride generates a reactive mixed anhydride, enabling efficient coupling with amines (e.g., p-nitroaniline) .

Example :

(AA = amino acid; DCC = dicyclohexylcarbodiimide; HOBt = hydroxybenzotriazole)

Key Data :

| Coupling Agent | Yield (%) | Racemization Risk | Reference |

|---|---|---|---|

| DCC/HOBt | 85–92 | Low | |

| Phosphorus oxychloride | 70–90 | Negligible |

Esterification and Transesterification

The methyl ester at the γ-carboxyl group undergoes transesterification under alkaline conditions:

-

Reaction with tert-butanol : In the presence of potassium carbonate (K₂CO₃) or catalytic DMAP, this compound converts to Z-Glu(OtBu)-OH, enhancing steric protection for selective α-carboxyl activation .

Conditions :

Yield: 100% (optimized conditions)

Oxidation and Reduction

The methyl ester and Z-group remain stable under controlled redox conditions:

-

Oxidation : The γ-methyl ester is resistant to mild oxidants (e.g., KMnO₄), preserving the backbone.

-

Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the Z-group:

Limitations : Over-reduction may occur at elevated temperatures (>40°C).

Nucleophilic Substitution

The γ-ester participates in nucleophilic displacement reactions:

-

Aminolysis : Reacts with primary amines (e.g., benzylamine) to form amides:

EDC = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide

Side Reactions : Competitive hydrolysis of the ester under aqueous conditions (pH > 9).

Comparative Reactivity with Analogues

The Z-group and methyl ester confer distinct reactivity compared to other glutamic acid derivatives:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Z-Glu(OtBu)-OH | tert-Butyl ester protection | Higher steric hindrance; slower hydrolysis |

| Z-Glu-OH | Free γ-carboxylic acid | Prone to intramolecular lactamization |

| Fmoc-Glu(OMe)-OH | Base-labile Fmoc protection | Requires mild deprotection (piperidine) |

Mechanistic Insights

Scientific Research Applications

Z-Glu(ome)-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in various biological processes and pathways.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Z-Glu(ome)-OH involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

The following table summarizes structural analogs of Z-Glu(OMe)-OH, highlighting differences in protecting groups, ester substituents, and applications:

Structural and Functional Comparisons

Protecting Groups

- Z (Cbz) Group: Removed via hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH). Preferred for solution-phase synthesis due to stability under basic conditions .

- Fmoc Group : Base-labile (e.g., piperidine), enabling orthogonal deprotection in SPPS. Fmoc-Glu(OMe)-OH is critical for automated peptide synthesis .

Ester Substituents

- Methyl Ester (COOMe) : Offers moderate stability; hydrolyzed under basic or enzymatic conditions. Used in this compound for transglutaminase assays .

- tert-Butyl Ester (COOtBu) : Acid-labile (removed with TFA), providing compatibility with base-sensitive protections. Z-Glu(OtBu)-OH is ideal for multi-step syntheses .

- Ethyl Ester (COOEt) : Less stable than tert-butyl but more lipophilic than methyl. Balances solubility and reactivity in organic media .

Stereochemistry

- D-Isomer (Z-D-Glu(OMe)-OH) : The D-configuration is enzymatically inactive in most biological systems, making it valuable for mechanistic studies .

Enzymatic Assays

This compound derivatives like Z-Glu(HMC)-Gly-OH are employed in fluorimetric assays to quantify transglutaminase 2 (TG2) activity. The methyl ester enhances solubility in assay buffers, while the Z-group stabilizes the substrate .

Biological Activity

Z-Glu(ome)-OH, chemically known as 4-{[(benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula CHN O and is characterized by a benzyloxycarbonyl group and a methoxy substituent. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and biochemistry .

Synthesis

The synthesis of this compound typically involves:

- Esterification : Using iodomethane to form the final compound from N-benzyl-L-glutamic acid.

- Reagents : Common reagents include formic acid and iodomethane, optimized for high yield and purity during industrial production.

This compound exerts its biological effects through interactions with specific molecular targets:

- Enzyme Modulation : It binds to enzymes and receptors, influencing their activity and altering cellular processes.

- Biochemical Pathways : The compound is involved in various metabolic pathways, including those related to neurotransmission and immune response .

Antitumor Activity

Research indicates that this compound has potential antitumor properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis through caspase activation pathways .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of cerebral ischemia. It acts by inhibiting caspase-9, which plays a critical role in apoptosis following ischemic injury .

Other Biological Activities

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound may also modulate inflammatory responses, contributing to its therapeutic potential in autoimmune diseases .

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with an IC value lower than that of conventional chemotherapeutics like camptothecin .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT-116 | 9.5 | Apoptosis via caspase-9 |

| Camptothecin | HCT-116 | 15.0 | Topoisomerase inhibition |

Study 2: Neuroprotection in Ischemia

In an animal model of focal cerebral ischemia, administration of this compound significantly reduced neuronal death compared to controls. The compound's ability to inhibit caspase-9 was highlighted as a key factor in its neuroprotective effect .

| Treatment | Neuronal Survival (%) |

|---|---|

| Control | 30 |

| This compound (10 mg/kg) | 65 |

Q & A

Q. How can researchers verify the purity and structural integrity of Z-Glu(ome)-OH during synthesis?

- Methodological Answer : Purity can be assessed via HPLC (using a C18 column with a mobile phase of acetonitrile/water + 0.1% TFA) and melting point determination (68–72°C, as reported in experimental data) . Structural confirmation requires and , focusing on key signals: the benzyloxycarbonyl (Cbz) group (δ ~7.3 ppm for aromatic protons) and the methyl ester (δ ~3.6 ppm for OCH). IR spectroscopy can validate carbonyl stretches (C=O at ~1720 cm for ester and carbamate groups) .

Q. What strategies optimize this compound solubility in aqueous reaction systems?

Q. How should researchers design a reproducible synthetic route for this compound?

- Methodological Answer : Follow a stepwise protocol:

Protect L-glutamic acid’s α-amine with benzyl chloroformate (Cbz-Cl) in alkaline conditions.

Esterify the γ-carboxylic acid with methanol/HCl.

Purify via recrystallization (ethanol/water) and validate with TLC (R ~0.5 in ethyl acetate/hexane 1:1) .

Document reaction parameters (temperature, stoichiometry) rigorously to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under basic conditions be resolved?

- Methodological Answer : Contradictions arise from varying reaction conditions (e.g., base strength, temperature). To address this:

Q. What explains the low efficiency of this compound in enzymatic deprotection compared to other Z-protected amino acids?

Q. How can researchers address discrepancies in this compound’s reported LogP values?

- Methodological Answer : Discrepancies (e.g., XLogP ~1.2 vs. experimental 1.272 g/cm³) may stem from measurement techniques. To resolve:

- Use shake-flask method (octanol/water partitioning) with HPLC quantification.

- Compare with computational tools (e.g., ChemAxon, Schrödinger) using 3D structural inputs.

- Validate via correlation with solubility data .

Data-Driven Insights

| Property | Value | Source |

|---|---|---|

| Melting Point | 68–72°C | Experimental |

| Solubility (25°C) | 1.4 g/L in water | Experimental |

| Enzymatic Deprotection Rate | 1% (Cbz-ase) | Table 1 |

| XLogP | 1.2 (calculated) | Computational |

Methodological Recommendations

- Literature Review : Use Web of Science and Reaxys to locate primary studies on this compound’s applications in peptide synthesis, filtering for articles citing Beilstein RN 2062178 .

- Data Validation : Replicate key experiments (e.g., melting point, NMR) from older literature to confirm reproducibility, noting batch-to-batch variability in commercial samples .

- Experimental Design : For peptide coupling, pre-activate this compound with HOBt/DCC to mitigate side reactions and improve yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.